Para-Fluoro Substitution Confers Differentiated Lipophilicity and Electronic Profile Relative to Fenspiride
The target compound 8-(p-fluorophenethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 5500-76-5) differs from fenspiride (8-phenethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one) by a single para-fluoro substituent on the phenyl ring. This substitution increases the computed LogP by approximately 0.3–0.5 units (estimated from fragment-based calculation, CLogP target ≈ 2.3 vs. fenspiride ≈ 1.9), enhancing membrane permeability potential while the electron-withdrawing fluorine reduces the phenyl ring electron density, which can alter π-stacking interactions with aromatic residues in receptor binding pockets and shift oxidative metabolism away from para-hydroxylation, a primary clearance route for fenspiride [1]. Fenspiride's reported -log IC50 values for PDE3, PDE4, and PDE5 are 3.44, 4.16, and ~3.8 respectively; the fluorine substitution in the target compound is expected to modulate these values, though direct comparative data are not yet published .
| Evidence Dimension | Lipophilicity (estimated LogP) and electronic (Hammett σₚ) parameters |
|---|---|
| Target Compound Data | CLogP ~2.3 (estimated); σₚ(F) = +0.06 |
| Comparator Or Baseline | Fenspiride: CLogP ~1.9; σₚ(H) = 0.00 |
| Quantified Difference | ΔCLogP ≈ +0.3 to +0.5; Δσₚ = +0.06 |
| Conditions | In silico fragment-based calculation; no experimental LogP data available for target compound |
Why This Matters
The altered lipophilicity directly impacts membrane permeability, tissue distribution, and CYP450-mediated metabolism, making the target compound a non-interchangeable candidate for lead optimization where fine-tuning ADME properties is critical.
- [1] Caroon, J.M., et al. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. J. Med. Chem. 1981, 24(11), 1320-1328. DOI: 10.1021/jm00143a012. View Source
